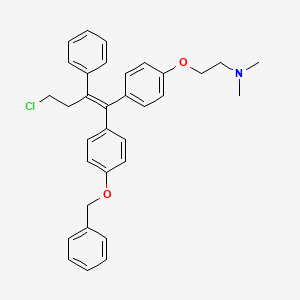
4-Benzyloxy Toremifene
描述
4-Benzyloxy Toremifene is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) with anti-estrogenic and anti-tumor properties. It is a triphenylalkene derivative, which means it has a structure consisting of three phenyl groups attached to an alkene. The molecular formula of this compound is C33H34ClNO2, and it has a molecular weight of 512.08 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy Toremifene typically involves the following steps:
Starting Material: The synthesis begins with Toremifene, which is commercially available.
Protection of Hydroxyl Group: The hydroxyl group of Toremifene is protected using a benzyl group to form this compound. This is achieved through a benzylation reaction, where benzyl chloride is used as the benzylating agent in the presence of a base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Benzyloxy Toremifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
4-Benzyloxy Toremifene has several scientific research applications:
Chemistry: It is used as a reference compound in the study of selective estrogen receptor modulators and their derivatives.
Biology: The compound is used in biological assays to study its effects on estrogen receptors and related pathways.
Medicine: Research focuses on its potential anti-tumor properties and its use in the treatment of estrogen receptor-positive breast cancer.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
4-Benzyloxy Toremifene exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen. The molecular targets include estrogen receptors, and the pathways involved are related to the modulation of estrogen receptor signaling .
相似化合物的比较
4-Benzyloxy Toremifene is compared with other selective estrogen receptor modulators such as Tamoxifen and Raloxifene:
Tamoxifen: Similar to Toremifene, Tamoxifen is a first-generation SERM with both estrogenic and anti-estrogenic properties. this compound has a benzyl group that provides unique chemical properties.
Raloxifene: Raloxifene is another SERM but with a different chemical structure. It is used primarily for the prevention of osteoporosis and has a different profile of tissue-specific actions.
The uniqueness of this compound lies in its specific chemical modifications, which may offer distinct pharmacological properties and potential therapeutic benefits .
属性
IUPAC Name |
2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClNO2/c1-35(2)23-24-36-30-17-13-28(14-18-30)33(32(21-22-34)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20H,21-25H2,1-2H3/b33-32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDTYGYVAGGUTB-ULIFNZDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737632 | |
| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-79-7 | |
| Record name | Ethanamine, 2-[4-[4-chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N,N-dimethyl-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176671-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



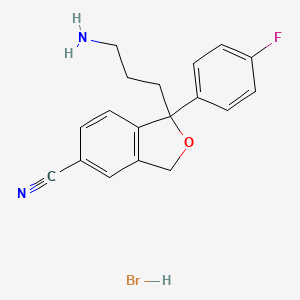

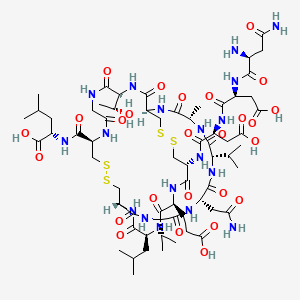
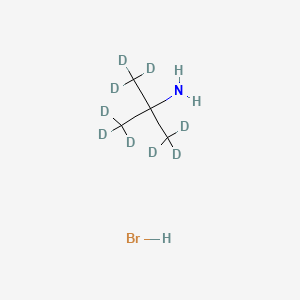

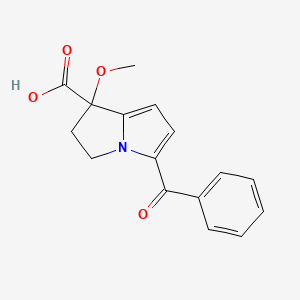
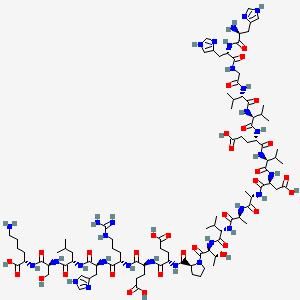
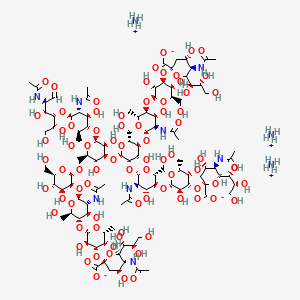
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
